molecular formula C8H13N3 B147992 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-32-2

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B147992
CAS No.: 126052-32-2
M. Wt: 151.21 g/mol
InChI Key: WJPFFUFOYZQXKC-UHFFFAOYSA-N
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Description

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone or diester, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, while reduction may produce tetrahydroimidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound may modulate these targets by binding to active sites or altering their conformation, thereby affecting the pathways involved .

Biological Activity

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H14N2
  • Molecular Weight : 150.23 g/mol
  • CAS Number : 623564-18-1
  • IUPAC Name : this compound

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to inhibit apoptosis in neuronal cells by modulating mitochondrial pathways. Specifically, it up-regulates Bcl-2 and down-regulates Bax and cytochrome C levels, thereby inhibiting caspase activation. In a study involving PC12 cells exposed to oxidative stress from H2O2, the compound exhibited an EC50 value of approximately 5.44 µM for neuroprotection .

Antitumor Activity

The compound has demonstrated significant antitumor activity against various cancer cell lines. For example:

  • BEL-7402 (liver cancer) : IC50 = 9.4 µM
  • A549 (lung cancer) : IC50 = 7.8 µM
  • MCF-7 (breast cancer) : IC50 = 10.4 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms similar to those observed in neuroprotection .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Apoptosis : By affecting mitochondrial pathways and regulating apoptotic proteins.
  • Antioxidant Properties : Reducing oxidative stress in cells exposed to harmful agents.
  • Cell Cycle Arrest : Inducing cell cycle arrest in tumor cells leading to reduced proliferation.

Study on Neuroprotection

A study published in MDPI demonstrated that the compound effectively protects PC12 cells from H2O2-induced oxidative damage. The protective effect was linked to its ability to modulate apoptotic pathways and improve cell viability significantly .

Evaluation of Antitumor Effects

In another study focusing on various cancer cell lines, the compound was evaluated for its cytotoxic effects. The results indicated that it not only inhibited cell growth but also triggered apoptosis in a concentration-dependent manner .

Comparative Analysis of Biological Activity

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundBEL-74029.4Induces apoptosis
This compoundA5497.8Induces apoptosis
This compoundMCF-710.4Induces apoptosis

Properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7-6-11-4-3-9-5-8(11)10-7/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFFUFOYZQXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine was prepared in an analogous manner to that described above for 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Intermediate 4) but starting from 1-bromo-2-butanone instead of 3-bromo-1,1,1-trifluoro-2-propanone and using platinum (IV) oxide and ethanol in the place of 10% palladium on carbon paste and methanol for the hydrogenation step.
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